![molecular formula C23H18ClN3O3S3 B5298208 5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298208.png)

5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

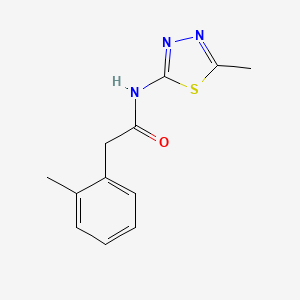

The compound is a derivative of 1,3,4-thiadiazole . It is related to the compound 5-(4-chlorophenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid . The molecular weight of the related compound is 340.79 .

Synthesis Analysis

The synthesis of similar compounds involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, the crystal structure of the compound 5-(4-chlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The reactions include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the molecular weight of the related compound 5-(4-chlorophenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid is 340.79 .Scientific Research Applications

Cancer Cell Line Inhibition

This compound has been evaluated for its potential as a c-Met kinase inhibitor . It has shown promising results against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast carcinoma), and HeLa (cervical cancer) cells . The inhibition of c-Met kinase is significant because it plays a crucial role in cancer cell growth, survival, and metastasis.

Colon Cancer Cell Proliferation Inhibition

Derivatives of this compound have been synthesized to selectively inhibit the proliferation of colon cancer cells . This specificity towards cancerous cells over non-cancerous cells is particularly valuable in reducing the side effects of chemotherapy.

Antiviral Activity

Some derivatives of this compound have shown antiviral activity . For instance, certain sulfonamide derivatives have demonstrated efficacy against the tobacco mosaic virus . This suggests potential applications in the treatment or prevention of viral infections.

Enzyme Inhibition

Rhodanine derivatives have been linked to benzenesulfonamide to create potent inhibitors for human carbonic anhydrase isoforms . These enzymes are involved in various physiological processes, and their inhibition can be used to treat conditions like glaucoma, epilepsy, and even cancer.

Antibacterial Properties

Among the rhodanine derivatives, some have been found to be active against gram-positive bacteria, including Staphylococcus epidermidis . This opens up possibilities for developing new antibacterial agents.

Antitubercular Agents

The exploration of rhodanine-3-acetic acids has led to the development of novel leads against different biological targets, including Mycobacterial tuberculosis . Given the challenge of antibiotic resistance, new antitubercular agents are of great importance.

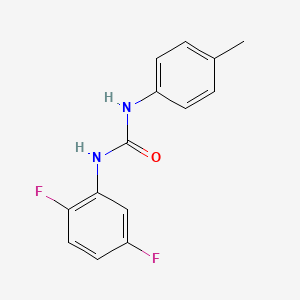

Anti-inflammatory Applications

Rhodanine derivatives have also been identified with anti-inflammatory properties . This could be beneficial in the treatment of chronic inflammatory diseases.

Antidiabetic Activity

Some rhodanine derivatives have been reported to exhibit antidiabetic activity . They could potentially be used in the management of diabetes mellitus.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O3S3/c24-17-8-6-15(7-9-17)21-16(13-26(25-21)18-4-2-1-3-5-18)12-20-22(28)27(23(31)32-20)19-10-11-33(29,30)14-19/h1-9,12-13,19H,10-11,14H2/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPOUGCJFWSGHJ-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}urea](/img/structure/B5298125.png)

![6-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5298140.png)

![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B5298142.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5298145.png)

![1-[(4-ethoxy-3-nitrophenyl)sulfonyl]-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5298152.png)

![methyl 2-methyl-6-oxo-7-[3-(trifluoromethoxy)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5298175.png)

![6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine](/img/structure/B5298189.png)

![1-[3-(4-methoxyphenyl)propanoyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5298191.png)

![4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5298195.png)

![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5298198.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5298200.png)

![N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5298219.png)